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Compound of Interest

(2,3-Dimethoxy-benzyl)-phenethyl-
Compound Name:
amine

Cat. No.: B011705

An In-Depth Technical Guide on (2,3-Dimethoxy-benzyl)-phenethyl-amine

This guide provides a detailed overview of the chemical and physical properties, synthesis, and
known biological activities of (2,3-Dimethoxy-benzyl)-phenethyl-amine. The content is
intended for researchers, scientists, and drug development professionals, offering
comprehensive data, experimental protocols, and pathway visualizations.

Core Compound Properties

(2,3-Dimethoxy-benzyl)-phenethyl-amine is a substituted phenethylamine, a class of
compounds known for their diverse pharmacological activities. The structure consists of a
phenethylamine core with a 2,3-dimethoxybenzyl group attached to the amine. This N-benzyl
substitution is a key structural feature known to significantly enhance the affinity and functional
activity at certain serotonin receptors, particularly the 5-HT2A subtype.

Data Presentation: Chemical and Physical Properties

While specific experimental data for (2,3-Dimethoxy-benzyl)-phenethyl-amine is not readily
available in public literature, its core properties can be calculated. For comparative context,
experimental data for the parent structures, Phenethylamine and N-Benzylphenethylamine, are
provided.

Table 1: Properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine
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Property Value Source
N-(2,3-dimethoxybenzyl)-2-

IUPAC Name ) -
phenylethanamine

Molecular Formula C17H21:NO2 Calculated

Molecular Weight 271.35 g/mol Calculated

_ COC1=C(C=CC=C1)OC)CNC
Canonical SMILES Calculated

CC2=CC=CC=C2

| INChl Key | Calculated from structure | Calculated |

Table 2: Comparative Physical Properties of Parent Compounds

Property Phenethylamine N-Benzylphenethylamine
CAS Number 64-04-0 3647-71-0[1][2]
Molecular Weight 121.18 g/mol 211.30 g/mol [1]

Physical State

Colorless liquid[3]

Solid[2]

Boiling Point 195 °C[3] 327-328 °C @ 750 mmHg[2]
Melting Point -60 °C[3] 61-64 °C[2]

Density 0.964 g/mL (at 25 °C)[3] 1.007 g/mL (at 25 °C)[2]
Solubility Soluble in water, ethanol, Not specified

ether[3]

| pKa | 9.83[3] | 9.36 £ 0.19 (Predicted)[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing N-benzyl phenethylamines is through indirect reductive

amination. This one-pot reaction involves the condensation of a primary amine

(phenethylamine) with an aldehyde (2,3-dimethoxybenzaldehyde) to form an imine

intermediate, which is then reduced in situ to the desired secondary amine.
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Experimental Protocol: Synthesis via Indirect Reductive
Amination

This protocol is a standard procedure for the synthesis of N-benzyl phenethylamines[4].

Materials:

Phenethylamine hydrochloride
o 2,3-Dimethoxybenzaldehyde

o Triethylamine (EtsN)

o Ethanol (EtOH), anhydrous

e Sodium borohydride (NaBHa)
e Dichloromethane (CH2Cl2)

¢ Deionized water (H20)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Hydrochloric acid (HCI) in diethyl ether (for salt formation)
Procedure:
e Imine Formation:

o In a round-bottom flask, suspend phenethylamine hydrochloride (1.0 mmol) and 2,3-
dimethoxybenzaldehyde (1.1 equiv) in anhydrous ethanol (10 mL).

o Add triethylamine (1.0 equiv) to the suspension to liberate the free base of
phenethylamine.

o Stir the reaction mixture at room temperature. Monitor the formation of the imine
intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The
reaction is typically complete within 30 minutes to 3 hours.
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Reduction:

o Once imine formation is complete, add sodium borohydride (2.0 mmol) to the reaction
mixture in portions to control any effervescence.

o Continue stirring for an additional 30 minutes at room temperature to ensure the complete
reduction of the imine to the secondary amine.

Work-up and Extraction:

o Concentrate the reaction mixture under reduced pressure using a rotary evaporator to
remove the ethanol.

o Partition the resulting residue between dichloromethane (15 mL) and water (15 mL).

o Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

o Isolate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x
15 mL).

o Combine all organic extracts.

Purification:

o Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product as a free base (typically an oil).

o Further purification can be achieved via column chromatography on silica gel if necessary.

Salt Formation (Optional):

o Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether
or ethyl acetate.

o Slowly add a solution of HCI in diethyl ether while stirring until precipitation is complete.
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o Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry
under vacuum.

Click to download full resolution via product page

Diagram 1. Synthesis workflow for (2,3-Dimethoxy-benzyl)-phenethyl-amine.

Biological Activity and Signaling Pathways

N-benzylphenethylamines are a class of potent hallucinogens that act as agonists at serotonin
receptors.[5][6] The introduction of an N-benzyl group, particularly with methoxy substituents,
can dramatically increase both the binding affinity and functional activity at the 5-HT2A receptor
compared to the parent phenethylamine compounds.[4]

Primary Target: Serotonin 5-HT2A Receptor

The primary molecular target for (2,3-Dimethoxy-benzyl)-phenethyl-amine is the serotonin 5-
HT2A receptor, a G-protein coupled receptor (GPCR). Agonist binding to this receptor is
believed to mediate the main psychoactive and potential therapeutic effects of this class of

compounds.[6]

Mechanism of Action: As an agonist, the compound binds to and activates the 5-HT2A receptor.
This activation preferentially engages the Gaq protein signaling pathway.[7][8] The affinity and
efficacy can be modulated by the substitution pattern on the N-benzyl ring.[7] Virtual docking
studies suggest that the N-benzyl moiety interacts with key phenylalanine residues (Phe339
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and Phe340) within the receptor's binding pocket, contributing to the high potency observed in
this class of ligands.[9]

Signaling Pathway: 5-HT2A Receptor Gq Activation

Receptor Binding: The ligand, (2,3-Dimethoxy-benzyl)-phenethyl-amine, binds to the
extracellular domain of the 5-HT2A receptor.

G-Protein Activation: This binding induces a conformational change in the receptor, which in
turn activates the associated heterotrimeric G-protein, Gg/11, by promoting the exchange of
GDP for GTP on the Gaq subunit.

PLC Activation: The activated Gaq subunit dissociates and activates the enzyme
Phospholipase C (PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a
membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and
diacylglycerol (DAG).

Downstream Effects:

o IPs diffuses into the cytoplasm and binds to IPs receptors on the endoplasmic reticulum,
triggering the release of stored calcium (Ca2?*) into the cytosol.

o DAG remains in the plasma membrane and, along with the increased intracellular Ca?*,
activates Protein Kinase C (PKC).

Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a
cascade of downstream cellular responses, including modulation of neuronal excitability and
gene expression. Research indicates that a threshold level of Gq activation is required to
produce psychedelic-like effects.[7][10]
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Diagram 2: The 5-HT2A receptor Gq signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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